

physicochemical characteristics of 4,6-Dichloro-2-fluoropyrimidine

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Compound of Interest

Compound Name: 4,6-Dichloro-2-fluoropyrimidine

Cat. No.: B2889198

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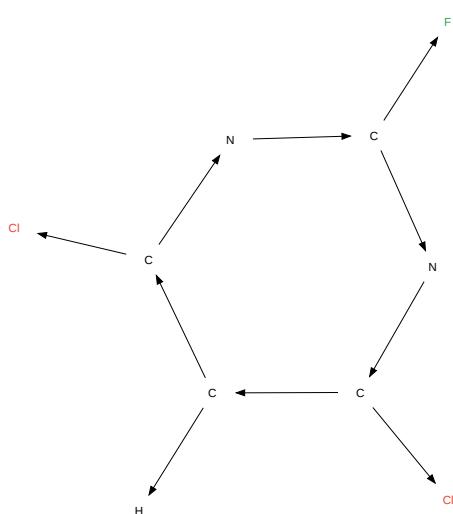
An In-depth Technical Guide to the Physicochemical Characteristics of 4,6-Dichloro-2-fluoropyrimidine

Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the physicochemical properties, reactivity, and handling of **4,6-Dichloro-2-fluoropyrimidine** (CAS No: 3824-45-1). As a key heterocyclic building block, its unique substitution pattern—featuring two reactive chlorine atoms and a stabilizing fluorine atom—renders it a valuable intermediate in the synthesis of complex, high-value molecules. A thorough understanding of its characteristics is paramount for its effective and safe utilization in experimental design, process development, and scale-up. This document consolidates critical data on its chemical identity, physical properties, spectroscopic signature, reactivity profile, and safety protocols, providing a foundational framework for its application in medicinal chemistry and materials science.

Chemical Identity and Molecular Structure

4,6-Dichloro-2-fluoropyrimidine is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including several approved drugs. The specific arrangement of chloro and fluoro substituents on this ring system dictates its chemical behavior, offering distinct sites for selective functionalization.

Below is the two-dimensional structure of the molecule, followed by a table of its key chemical identifiers.

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Caption: 2D Chemical Structure of **4,6-Dichloro-2-fluoropyrimidine**.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	3824-45-1	[1]
Molecular Formula	C ₄ HCl ₂ FN ₂	[1]
Molecular Weight	166.97 g/mol	[1] [2] [3]
IUPAC Name	4,6-dichloro-2-fluoropyrimidine	[1]
InChI	1S/C4HCl2FN2/c5-2-1-3(6)9-4(7)8-2/h1H	[1]
InChIKey	CDAHLYYMEOOLNZ-UHFFFAOYSA-N	[1]

| SMILES | C1=C(N=C(N=C1Cl)F)Cl |[\[3\]](#) |

Core Physicochemical Properties

The physical state and stability of **4,6-Dichloro-2-fluoropyrimidine** are critical parameters for its storage, handling, and use in chemical reactions. The properties listed below are derived from supplier technical data sheets.

Table 2: Physicochemical Data Summary

Property	Value	Comments	Source
Physical Form	Solid	Crystalline or powder form is typical.	[1]
Purity	≥95%	Standard purity for research-grade material.	[1]
Solubility	DMSO, Methanol (Slightly)	Expected to be soluble in common organic solvents like DCM, EtOAc, and THF based on its structure. Slightly soluble in water.	[4] [5]

| Storage Temperature | 2-8°C, under inert atmosphere | Recommended to prevent degradation from moisture and atmospheric components. |[\[1\]](#) |

Spectroscopic and Analytical Characterization

Unequivocal structural confirmation and purity assessment are essential for ensuring the reliability of experimental results. A combination of spectroscopic techniques is the standard approach for characterizing heterocyclic compounds like **4,6-Dichloro-2-fluoropyrimidine**.[\[6\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum is expected to be simple, showing a single singlet for the proton at the C5 position. The chemical shift would be in the aromatic region, influenced by the adjacent chloro and pyrimidine nitrogen atoms.

- ^{13}C NMR: The spectrum will show distinct signals for the four carbon atoms of the pyrimidine ring. The carbons bonded to halogens (C2, C4, C6) will exhibit characteristic shifts, and the C-F coupling will be observable for the C2 carbon.
- ^{19}F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of two chlorine atoms (^{35}Cl and ^{37}Cl isotopes).[\[7\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. The spectrum would show characteristic absorption bands for C-Cl, C-F, and C=N bonds, as well as aromatic C-H stretching.

Experimental Protocol: Standard Analytical Workflow

For any new batch of **4,6-Dichloro-2-fluoropyrimidine**, a rigorous and self-validating analytical workflow is necessary to confirm identity and purity before its use in sensitive applications like drug synthesis.

Objective: To confirm the structure and assess the purity of a supplied sample of **4,6-Dichloro-2-fluoropyrimidine**.

Methodology:

- Sample Preparation:
 - For NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.[\[6\]](#)
 - For MS: Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
- Mass Spectrometry Analysis:
 - Technique: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Procedure: Inject the sample and acquire the mass spectrum.
- Validation: Confirm that the molecular ion peak corresponds to the calculated molecular weight (166.97 g/mol) and that the observed isotopic cluster matches the theoretical pattern for a molecule containing two chlorine atoms.
- NMR Spectroscopy Analysis:
 - Technique: Acquire ^1H , ^{13}C , and ^{19}F NMR spectra.
 - Procedure: Place the NMR tube in the spectrometer and run standard acquisition protocols.
 - Validation: Verify that the ^1H NMR shows a single proton signal. Confirm that the number of signals and their chemical shifts in the ^{13}C and ^{19}F spectra are consistent with the expected structure.
- Purity Assessment (HPLC):
 - Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector.
 - Procedure: Develop a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile gradient). Inject a known concentration of the sample.
 - Validation: The purity is determined by the area percentage of the main peak. A purity level of $\geq 95\%$ is typically required for synthetic applications.

Caption: Workflow for analytical validation of **4,6-Dichloro-2-fluoropyrimidine**.

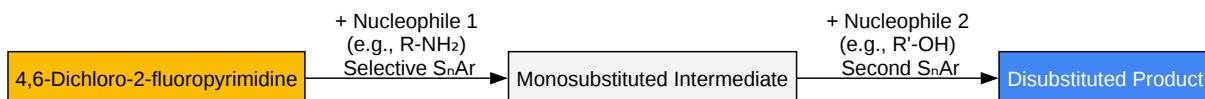
Reactivity and Synthetic Utility

The synthetic value of **4,6-Dichloro-2-fluoropyrimidine** stems from the differential reactivity of its halogen substituents. The chlorine atoms at the C4 and C6 positions are highly susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) reactions.^[8] This reactivity is central to its role as a versatile intermediate.

- Selective Substitution: The two chlorine atoms can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. By carefully controlling reaction

conditions (temperature, base, and stoichiometry), it is often possible to achieve selective monosubstitution at either the C4 or C6 position, followed by a second substitution with a different nucleophile. This stepwise functionalization allows for the construction of complex, unsymmetrically substituted pyrimidines.

- **Role in Drug Discovery:** This reactivity profile makes it an ideal scaffold for building libraries of compounds for biological screening. Dichloropyrimidine derivatives are crucial intermediates in the synthesis of kinase inhibitors, a major class of drugs used in cancer therapy.^{[8][9]} The pyrimidine core can act as a "hinge-binder" in the ATP-binding pocket of kinases, while the substituents at the 2, 4, and 6 positions can be modified to achieve potency and selectivity.



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Caption: General reaction scheme for **4,6-Dichloro-2-fluoropyrimidine**.

Safety and Handling

As a reactive chemical intermediate, proper handling of **4,6-Dichloro-2-fluoropyrimidine** is essential to ensure laboratory safety. The following information is based on available Safety Data Sheets (SDS).

Table 3: GHS Hazard and Precautionary Statements

Type	Code	Statement
Hazard	H302	Harmful if swallowed.
Hazard	H315	Causes skin irritation.
Hazard	H319	Causes serious eye irritation.
Hazard	H335	May cause respiratory irritation.
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
Precautionary	P280	Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary	P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Precautionary	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:[1]

- Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
- Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Ensure adequate ventilation.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] The recommended storage is

under an inert atmosphere at 2-8°C.[1]

- Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service.

Conclusion

4,6-Dichloro-2-fluoropyrimidine is a high-value chemical intermediate with a well-defined set of physicochemical properties that make it highly useful in modern synthetic chemistry. Its key attributes—a solid physical form, defined reactivity at the C4 and C6 positions, and clear spectroscopic markers—provide a solid foundation for its application. The compound's utility, particularly in the synthesis of targeted therapeutics like kinase inhibitors, underscores the importance of the detailed characterization and safety protocols outlined in this guide. For researchers in drug discovery and materials science, **4,6-Dichloro-2-fluoropyrimidine** represents a versatile and powerful tool for molecular innovation.

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